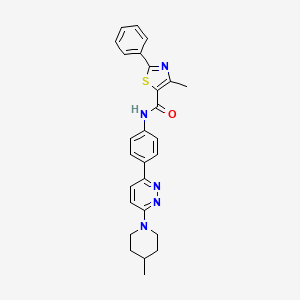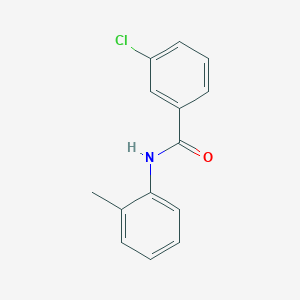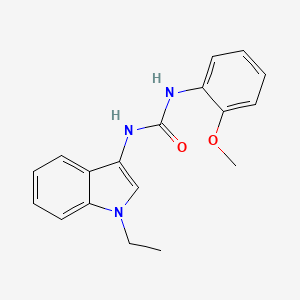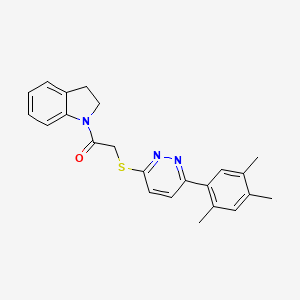![molecular formula C10H16ClNS B3305211 [4-(Butylthio)phenyl]amine hydrochloride CAS No. 92286-68-5](/img/structure/B3305211.png)
[4-(Butylthio)phenyl]amine hydrochloride
概要
説明
[4-(Butylthio)phenyl]amine hydrochloride: is a chemical compound with the molecular formula C10H16ClNS and a molecular weight of 217.76 g/mol . It is also known by other names such as 4-(butylthio)aniline hydrochloride and 4-butylsulfanylaniline hydrochloride . This compound is characterized by the presence of a butylthio group attached to a phenyl ring, which is further connected to an amine group, forming a hydrochloride salt.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Butylthio)phenyl]amine hydrochloride typically involves the reaction of 4-chloronitrobenzene with butylthiol under basic conditions to form 4-(butylthio)nitrobenzene . This intermediate is then reduced using a suitable reducing agent such as iron powder or hydrogen gas in the presence of a catalyst to yield 4-(butylthio)aniline . Finally, the aniline derivative is treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain high-purity compounds suitable for various applications .
化学反応の分析
Types of Reactions:
Oxidation: [4-(Butylthio)phenyl]amine hydrochloride can undergo oxidation reactions to form and .
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: 4-(butylthio)cyclohexylamine.
Substitution: Various alkylated and acylated derivatives.
科学的研究の応用
Chemistry: [4-(Butylthio)phenyl]amine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of novel materials .
Biology: In biological research, this compound is employed in the study of enzyme inhibition and protein-ligand interactions. It is also used in the development of biochemical assays .
Medicine: Its derivatives are explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the formulation of agrochemicals and polymer additives .
作用機序
The mechanism of action of [4-(Butylthio)phenyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit cytochrome P450 enzymes , affecting the metabolism of various substrates . Additionally, the presence of the butylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets .
類似化合物との比較
- 4-(Methylthio)phenylamine hydrochloride
- 4-(Ethylthio)phenylamine hydrochloride
- 4-(Propylthio)phenylamine hydrochloride
- 4-(Pentylthio)phenylamine hydrochloride
Comparison: Compared to its analogs, [4-(Butylthio)phenyl]amine hydrochloride exhibits unique properties due to the length of the butylthio group. This longer alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets. The butylthio group provides a balance between hydrophobicity and steric effects, making it a valuable scaffold in the design of bioactive molecules .
特性
IUPAC Name |
4-butylsulfanylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS.ClH/c1-2-3-8-12-10-6-4-9(11)5-7-10;/h4-7H,2-3,8,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINAQVGMRKKPGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methoxy-5-methylphenyl)-N'-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B3305139.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3305145.png)

![N-(4-ethyl-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B3305183.png)

![N-(6-ethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B3305198.png)
![4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide](/img/structure/B3305225.png)
![N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-4-[(4-methoxyphenyl)sulfanyl]butanamide](/img/structure/B3305232.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B3305240.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B3305246.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(naphthalen-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B3305268.png)
